methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate
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Overview
Description
The compound is a complex organic molecule that contains a furan ring, a cyano group, a prop-2-enoate group, and a trichlorophenyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The cyano group consists of a carbon atom triple-bonded to a nitrogen atom. Prop-2-enoate is a carboxylate ester group, and trichlorophenyl refers to a phenyl group (a ring of six carbon atoms) with three chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, cyano group, prop-2-enoate group, and trichlorophenyl group would each contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Organic Synthesis and Heterocyclic Compounds
The compound is utilized in the synthesis of novel heterocyclic systems. For instance, Diels-Alder reactions involving furans and alkyl 2H-azirine-3-carboxylates have been explored for generating complex cyclic structures, showcasing the versatility of furan derivatives in organic synthesis (Alves et al., 2001). Similarly, the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones from methyl 2-[(cyanophenoxy)methyl]-3-furoates demonstrates the creation of a novel heterocyclic system, highlighting the potential of such compounds in medicinal chemistry and material science (Yahodkina-Yakovenko et al., 2018).
Photochemistry
The role of furan derivatives in photochemical reactions has been explored, showing how irradiation of specific furan-based compounds can lead to high chemical yields of desired products. These findings are crucial for the development of photo-initiated synthetic pathways in organic chemistry (Plíštil et al., 2006).
Structural Analysis
Research on structural analysis and characterization of closely related compounds provides insights into the molecular configurations and interactions within these molecules. For example, studies on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have elucidated its crystal structure, helping to understand the stereochemistry and molecular geometry of such compounds (Johnson et al., 2006).
Catalysis and Transformation
The compound and its derivatives are instrumental in catalytic transformations , particularly in the context of renewable resources. For instance, the catalytic transformation of furfural with aliphatic alcohols in the presence of molecular oxygen, using nano Au catalysts, demonstrates the application of these compounds in green chemistry and sustainable processes (Tong et al., 2015).
Mechanism of Action
Based on the structure of the compound, it contains a tris(2,4,6-trichlorophenyl)methyl (ttm) acceptor and a furan-2-yl donor . These types of structures are often seen in luminescent materials used in organic light-emitting diodes (OLEDs) . The electron donating abilities of donor fragments are negatively associated with both the stability and photoluminescence quantum yield (PLQY) .
Safety and Hazards
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO3/c1-21-15(20)8(7-19)4-10-2-3-13(22-10)14-11(17)5-9(16)6-12(14)18/h2-6H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTRTSXDDLFQDA-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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